1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt is a chemical compound with the molecular formula C3N3Na3S3. It is known for its unique structure, which includes a triazine ring substituted with three thione groups, each bonded to a sodium ion. This compound is often used in various industrial and scientific applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt typically involves the reaction of cyanuric chloride with sodium sulfide under controlled conditions. The reaction proceeds as follows:
- Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or ethanol.
- Sodium sulfide is added to the solution, and the mixture is stirred at a specific temperature, usually around 50-60°C.
- The reaction mixture is then filtered to remove any insoluble impurities, and the filtrate is evaporated to obtain the desired product .
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione groups to thiol groups using reducing agents like sodium borohydride.
Substitution: The sodium ions can be substituted with other metal ions or organic groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions include sulfonic acids, thiols, and various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt exerts its effects involves the interaction of its thione groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trione: Known for its use in herbicides and disinfectants, this compound lacks the thione groups present in the trisodium salt variant.
1,3,5-Triazine-2,4,6-triamine (Melamine): Widely used in the production of plastics and resins, melamine has amino groups instead of thione groups.
Cyanuric chloride: A precursor to many triazine derivatives, it is highly reactive and used in the synthesis of various chemicals
The uniqueness of this compound lies in its combination of thione groups and sodium ions, which confer distinct chemical properties and reactivity compared to other triazine compounds .
Properties
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na.H2O/c7-1-4-2(8)6-3(9)5-1;;;;/h(H3,4,5,6,7,8,9);;;;1H2/q;3*+1;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJODYRMPMPAMB-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3Na3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.